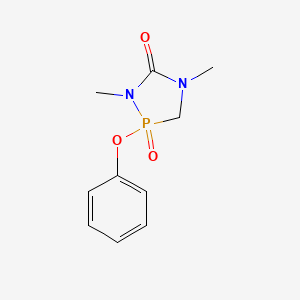
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is a complex organic compound that belongs to the class of diazaphospholidines. This compound is characterized by the presence of a diazaphospholidine ring, which is a five-membered ring containing two nitrogen atoms and one phosphorus atom. The phenoxy group attached to the ring adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione typically involves the reaction of a phenol derivative with a diazaphospholidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the diazaphospholidine precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted diazaphospholidine derivatives.
科学的研究の応用
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The pathways involved may include the modulation of enzyme activities and the disruption of cellular processes in microorganisms.
類似化合物との比較
Similar Compounds
1,4-Dimethyl-2-phenoxybenzene: Similar in structure but lacks the diazaphospholidine ring.
1,4-Dimethyl-2-phenoxyphosphine: Contains a phosphine group instead of the diazaphospholidine ring.
Uniqueness
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is unique due to the presence of the diazaphospholidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
特性
CAS番号 |
57848-36-9 |
|---|---|
分子式 |
C10H13N2O3P |
分子量 |
240.20 g/mol |
IUPAC名 |
1,4-dimethyl-2-oxo-2-phenoxy-1,4,2λ5-diazaphospholidin-5-one |
InChI |
InChI=1S/C10H13N2O3P/c1-11-8-16(14,12(2)10(11)13)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
DHXOBOFINQBDBU-UHFFFAOYSA-N |
正規SMILES |
CN1CP(=O)(N(C1=O)C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


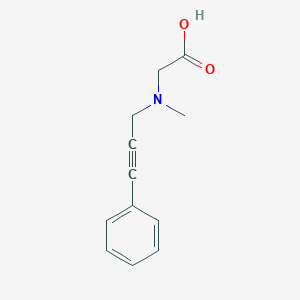
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
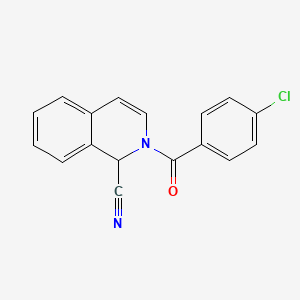
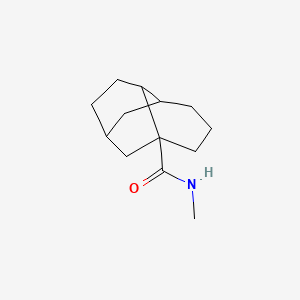
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
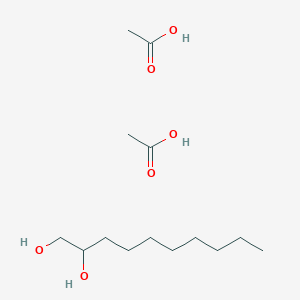


![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
